N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiadiazole moiety, which is often associated with photophysical properties, and a trimethoxybenzamide group, which can influence its reactivity and interactions.
Preparation Methods
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring.
Sulfonylation: The benzothiadiazole is then sulfonylated using reagents like sulfonyl chlorides under controlled conditions.
Amidation: The sulfonylated benzothiadiazole is reacted with an amine to form the sulfonamide linkage.
Coupling with Trimethoxybenzamide: Finally, the intermediate is coupled with 3,4,5-trimethoxybenzamide under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of photophysical materials and organic electronics.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can engage in π-π stacking interactions, while the sulfonamide and trimethoxybenzamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide include:
- N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}acetamide
- N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-N’-cyclopropylethanediamide
- Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
These compounds share the benzothiadiazole moiety but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20N4O6S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20N4O6S2/c1-26-13-9-11(10-14(27-2)17(13)28-3)18(23)19-7-8-20-30(24,25)15-6-4-5-12-16(15)22-29-21-12/h4-6,9-10,20H,7-8H2,1-3H3,(H,19,23) |
InChI Key |
LLRURTWHLHITRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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